4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene
Description
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene is a spirocyclic compound characterized by a fused oxazaspiro framework with nitro and phenyl substituents at positions 3 and 4, respectively. These compounds are typically synthesized via cycloaddition or multistep heterocyclization reactions, with structural validation relying on spectroscopic techniques like IR, NMR, and MS .
Properties
CAS No. |
62260-78-0 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C14H16N2O3/c17-16(18)13-12(11-7-3-1-4-8-11)15-19-14(13)9-5-2-6-10-14/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI Key |
QWTRJVCHAILMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene typically involves a multi-step process. One common route starts with the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate oxirane to yield the spirocyclic structure. The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitro group, which can be sensitive to heat and shock .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Cyclization: Bases like potassium carbonate and solvents like ethanol.
Major Products Formed
Reduction: 4-Amino-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene.
Substitution: Various substituted derivatives on the phenyl ring.
Cyclization: More complex spirocyclic compounds.
Scientific Research Applications
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism by which 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of PTP1B, the compound binds to the active site of the enzyme, preventing it from dephosphorylating its substrates. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of spiroheterocycles are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Heteroatom Arrangement : Compounds with additional heteroatoms (e.g., 1-oxa-2,4,8-triazaspiro systems) exhibit distinct conformational properties and solubility profiles .
- Stereochemical Complexity : Fluorinated derivatives (e.g., 10-fluoro-2-(4-nitrophenyl)) demonstrate high enantiomeric excess (97% ee), critical for chiral drug development .
Key Findings :
- Enzyme Inhibition : The 3-aryl-1-oxa-2,8-diazaspiro derivatives show moderate PTP1B inhibitory activity, positioning them as leads for antidiabetic agents .
- Antimicrobial Potential: Nitrilimine-containing spirocycles exhibit broad-spectrum activity, suggesting the nitro group may enhance microbial targeting .
Biological Activity
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene (CAS Number: 62260-78-0) is a compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The chemical formula of this compound is , with a molecular weight of 260.288 g/mol. It features a nitro group, which is often associated with various biological activities including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| CAS Number | 62260-78-0 |
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.288 g/mol |
| LogP | 2.72790 |
| PSA | 67.41000 |
Biological Activity Overview
Research indicates that nitro-containing compounds, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Nitro compounds have been shown to possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Studies suggest that such compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of the nitro group can enhance anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several nitro compounds, including derivatives similar to this compound, against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity .
Case Study 2: Anticancer Mechanisms
In vitro studies demonstrated that 4-nitro derivatives could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. Mechanistically, these compounds were found to induce apoptosis via the intrinsic pathway, leading to increased caspase activity and DNA fragmentation .
Case Study 3: Anti-inflammatory Properties
Research highlighted the anti-inflammatory potential of nitro compounds in models of acute inflammation. The compounds were shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models compared to controls .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of spiro compounds like this compound. Modifications on the phenyl ring or variations in the nitro group position can lead to enhanced potency or selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
